molecular formula C13H11NO2 B2680030 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid CAS No. 1158917-75-9

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2680030
CAS No.: 1158917-75-9
M. Wt: 213.236
InChI Key: XVMSJPPUFPMJSP-UHFFFAOYSA-N
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Description

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid is a versatile small molecule scaffold used in various research fields. It has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . This compound is primarily used in research and development due to its unique structure and properties.

Preparation Methods

The synthesis of 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with diazo compounds under specific conditions to form the cyclopropane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

This compound’s unique combination of the isoquinoline and cyclopropane moieties makes it a valuable tool in various research fields, offering distinct advantages over other similar compounds.

Properties

IUPAC Name

1-isoquinolin-1-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSJPPUFPMJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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